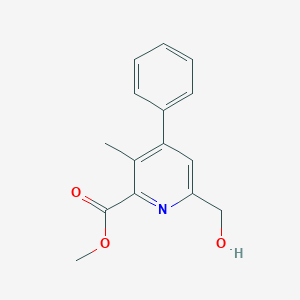

Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate

Übersicht

Beschreibung

“Methyl 6-(hydroxymethyl)pyridine-2-carboxylate” is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.164 . It is also known by various synonyms such as “methyl 6-hydroxymethyl picolinate”, “methyl 6-hydroxymethyl pyridine-2-carboxylate”, and “6-hydroxymethyl-2-pyridinecarboxylic acid methyl ester” among others .

Molecular Structure Analysis

The molecular structure of “Methyl 6-(hydroxymethyl)pyridine-2-carboxylate” is characterized by a pyridine ring with a carboxylate group and a hydroxymethyl group attached to it . The exact structure analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

“Methyl 6-(hydroxymethyl)pyridine-2-carboxylate” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Chemical Reaction and Derivative Formation

Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate is related to chemical reactions involving derivatives of picolinic acid. For instance, Usachev et al. (2009) explored derivatives of 6-phenylcomanic acid, leading to the formation of compounds like 4-hydroxy-6-phenylpicolinic acid, which is further converted to its ethyl ester and hydrazide (Usachev et al., 2009).

Polymer Synthesis

In the field of polymer chemistry, derivatives related to Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate have been used in initiating polymerization. Chang et al. (1994) discussed the use of Hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene in the polymerization of 2-methyl-2-oxazoline to produce star-branched polymers (Chang et al., 1994).

Biochemical Applications

In biochemistry, compounds similar to Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate are studied for their roles in enzyme models and reactions. Tagaki et al. (1991) examined the activation of hydroxyl groups of N-methyl/dodecyl-2-(hydroxymethyl)imidazole ligands by Cu2+ in transacylation reactions (Tagaki et al., 1991).

Fluorescence Sensing

The compound's derivatives are also utilized in fluorescence sensing. Halder et al. (2018) developed a ratiometric fluorescent chemosensor for pH based on a similar structural compound, 2-Hydroxy-5-methyl-3-((quinolin-6-ylimino)methyl)benzaldehyde (Halder et al., 2018).

Environmental Applications

In environmental science, related compounds are used in water technology and environmental management. Ali et al. (2017) synthesized a functionalized resin containing hydrophilic motifs of aminomethylphosphonate and hydrophobic pendant for the simultaneous removal of Cr(III) and several organic dyes from aqueous solutions (Ali et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, “Methyl 4-(hydroxymethyl)benzoate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

methyl 6-(hydroxymethyl)-3-methyl-4-phenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-13(11-6-4-3-5-7-11)8-12(9-17)16-14(10)15(18)19-2/h3-8,17H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJXVTMWJOTMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1C(=O)OC)CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431152.png)

![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431162.png)

![4-[(2-Methylpropyl)sulfanyl]piperidine hydrochloride](/img/structure/B1431165.png)

![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431167.png)

![4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride](/img/structure/B1431168.png)

![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)

![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)

![4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431172.png)

![3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431173.png)

![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)